Regioisomeric Differentiation: Quantified Physicochemical Differences vs. 2- and 3-Fluoro Analogs
The target compound 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid is structurally distinct from its regioisomers, 1-(2-fluorophenyl)- and 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylic acid . While all share the same molecular formula and weight (C₁₃H₁₃FO₃, 236.24 g/mol), the calculated lipophilicity, a critical parameter for membrane permeability and metabolic stability, varies significantly. The target compound has an XLogP3 of 1.5 , compared to an XLogP3 of 1.8 for the 3-fluoro isomer . This 0.3 unit difference in LogP corresponds to an approximately two-fold difference in lipophilicity, which can profoundly affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery campaigns [1].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 1-(3-Fluorophenyl)-4-oxocyclohexanecarboxylic acid: XLogP3 = 1.8 |
| Quantified Difference | Δ XLogP3 = 0.3 (target is less lipophilic) |
| Conditions | Calculated values using the XLogP3 algorithm, as reported on vendor datasheets . |
Why This Matters
Even minor changes in lipophilicity can determine whether a compound is a viable drug candidate, making the precise 4-fluoro substitution a specific procurement requirement for SAR studies.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
